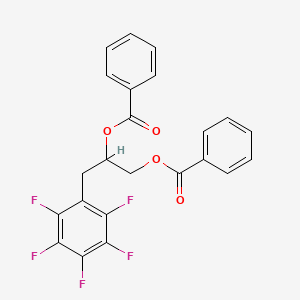![molecular formula C22H18N4O2 B11985818 N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985818.png)
N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-(3-hidroxifenil)etilidén]-3-(2-naftil)-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que ha despertado interés en varios campos de investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol, un grupo naftil y un fragmento de hidroxifenilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de N’-[(E)-1-(3-hidroxifenil)etilidén]-3-(2-naftil)-1H-pirazol-5-carbohidrazida normalmente implica un proceso de varios pasos:
Formación del Anillo de Pirazol: El paso inicial implica la ciclación de derivados de hidrazina apropiados con 1,3-dicetonas para formar el anillo de pirazol.
Unión del Grupo Naftil: El grupo naftil se introduce mediante una reacción de acoplamiento, a menudo utilizando métodos de acoplamiento cruzado catalizados por paladio, como las reacciones de Suzuki o Heck.
Condensación con Aldehído Hidroxifenil: El paso final implica la condensación del derivado de pirazol con aldehído 3-hidroxifenil en condiciones ácidas o básicas para producir el compuesto objetivo.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas de síntesis anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Tipos de Reacciones:
Oxidación: El grupo hidroxifenil puede sufrir oxidación para formar derivados de quinona.
Reducción: El grupo carbonilo en el anillo de pirazol puede reducirse para formar derivados de alcohol.
Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución aromática electrófila, introduciendo varios grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio u óxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Condiciones que involucran ácidos de Lewis como cloruro de aluminio para reacciones de Friedel-Crafts.
Productos Principales:
Productos de Oxidación: Derivados de quinona.
Productos de Reducción: Derivados de alcohol.
Productos de Sustitución: Diversos compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
N’-[(E)-1-(3-hidroxifenil)etilidén]-3-(2-naftil)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su potencial efecto terapéutico, particularmente en la focalización de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos o diodos emisores de luz.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-1-(3-hidroxifenil)etilidén]-3-(2-naftil)-1H-pirazol-5-carbohidrazida implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura única del compuesto le permite unirse a estas dianas, modulando su actividad. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor interactuando con los dominios de unión. Las vías exactas involucradas dependen de la aplicación y la diana específicas.
Compuestos Similares:
- N’-[(E)-1-(2-hidroxifenil)etilidén]-3-(2-naftil)-1H-pirazol-5-carbohidrazida
- N’-[(E)-1-(4-hidroxifenil)etilidén]-3-(2-naftil)-1H-pirazol-5-carbohidrazida
Comparación:
- Diferencias Estructurales: La posición del grupo hidroxilo en el anillo fenilo puede afectar significativamente la reactividad y la afinidad de unión del compuesto.
- Características Únicas: N’-[(E)-1-(3-hidroxifenil)etilidén]-3-(2-naftil)-1H-pirazol-5-carbohidrazida es único debido al posicionamiento específico del grupo hidroxilo, que puede influir en su enlace de hidrógeno y propiedades electrónicas, lo que lo hace distinto en su comportamiento químico y aplicaciones potenciales.
Comparación Con Compuestos Similares
- N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Comparison:
- Structural Differences: The position of the hydroxy group on the phenyl ring can significantly affect the compound’s reactivity and binding affinity.
- Unique Features: N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the hydroxy group, which can influence its hydrogen bonding and electronic properties, making it distinct in its chemical behavior and potential applications.
Propiedades
Fórmula molecular |
C22H18N4O2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c1-14(16-7-4-8-19(27)12-16)23-26-22(28)21-13-20(24-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-14+ |
Clave InChI |
OJTJUGSQMDLNLX-OEAKJJBVSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC(=CC=C4)O |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11985744.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11985759.png)







![Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11985797.png)
![(2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985801.png)

![Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11985817.png)
